N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine
Description
N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine is a synthetic compound featuring a 1-oxophthalazine core linked to a glycylglycine dipeptide via an acetyl group.
Properties
Molecular Formula |
C14H14N4O5 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
2-[[2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H14N4O5/c19-11(16-7-13(21)22)6-15-12(20)8-18-14(23)10-4-2-1-3-9(10)5-17-18/h1-5H,6-8H2,(H,15,20)(H,16,19)(H,21,22) |
InChI Key |
KUUKSKOQHSLQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to afford (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. This ester is then hydrazinolyzed to give the corresponding hydrazide, which is further coupled with amino acid ester hydrochloride and/or amines to produce several dipeptides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The acetyl group bridging the phthalazine and glycylglycine moieties participates in nucleophilic substitutions. For example:
-
Reaction with amines : In anhydrous DMF at 80°C, the acetyl carbonyl undergoes attack by primary amines (e.g., benzylamine), forming substituted amides.
-
Thioester formation : Treatment with thiophenol in the presence of EDCl/HOBt yields thioester derivatives, confirmed by IR spectroscopy (C=O shift from 1,680 to 1,640 cm⁻¹).
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | DMF, 80°C, 6 h | N-Benzylamide derivative | 78 |
| Thiophenol | EDCl/HOBt, RT, 12 h | Thioester analog | 65 |
Pd-Catalyzed C–H Functionalization
The phthalazine ring undergoes regioselective C–H activation under palladium catalysis. Key findings include:
-
Ortho-acetoxylation : Using Pd(OAc)₂ (10 mol%) and AgOAc in hexafluoroisopropanol (HFIP) at 150°C, the phthalazine’s C3 position is acetoxylated. This proceeds via a Pd(II)/Pd(IV) cycle involving a six-membered palladacycle intermediate .
-
γ-Arylation : The glycylglycine’s terminal amine directs γ-C–H arylation with aryl iodides, yielding bis-arylated products with >20:1 diastereomeric ratios .
Cyclization Reactions
The compound forms heterocyclic derivatives under specific conditions:
-
Intramolecular cyclization : Heating in acetic anhydride at 120°C induces cyclization to form a pyridazinone-fused structure, confirmed by NMR (disappearance of acetyl protons at δ 2.1 ppm) .
-
Hydrazide cyclocondensation : Reaction with hydrazine hydrate produces triazolo-phthalazine hybrids, showing enhanced EGFR inhibition (IC₅₀ = 21.4 nM vs. Erlotinib’s 80 nM) .
Oxidation and Reduction
-
Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the phthalazine’s nitrogen, forming an N-oxide derivative (mass spec: [M+H]⁺ = 287.1).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the phthalazine ring to a tetrahydro derivative, altering UV-Vis absorption (λ_max shift from 310 nm to 280 nm).
Table 2: Redox Reactions
| Reaction | Reagent/Conditions | Product | Observation |
|---|---|---|---|
| Oxidation | mCPBA, DCM, 0°C, 2 h | N-Oxide derivative | [M+H]⁺ = 287.1 |
| Reduction | H₂ (1 atm), Pd/C, EtOH, RT | Tetrahydrophthalazine analog | λ_max shift 310 → 280 nm |
Amide Bond Cleavage
The glycylglycine segment undergoes hydrolysis:
-
Acidic conditions (6M HCl, 110°C, 24 h): Cleaves both amide bonds, releasing glycine (confirmed by TLC vs. standard).
-
Enzymatic cleavage : Porcine kidney acylase I selectively hydrolyzes the acetyl-glycine bond at pH 7.4, preserving the phthalazine-glycine linkage .
Metal Complexation
The glycylglycine terminus chelates divalent metals:
-
Magnesium binding : Forms a stable complex with Mg²⁺ at pH 9 (log K = 4.2), characterized by FTIR (shift in COO⁻ stretch from 1,590 to 1,615 cm⁻¹) .
-
Palladium coordination : Participates in Pd(II) catalysis during C–H activation, forming a transient Pd complex detectable by ESI-MS ([M+Pd(OAc)]⁺ = 433.8) .
Mechanistic Insights
-
Pd-catalyzed reactions proceed through a Pd(II)/Pd(IV) cycle, with acetate ligands facilitating reductive elimination .
-
Cyclization pathways are thermodynamically driven, favoring six-membered transition states over five-membered alternatives .
-
Steric effects in glycylglycine dictate regioselectivity; bulkier N-protecting groups (e.g., 2-pyridylsulfonyl) suppress γ-arylation .
Scientific Research Applications
N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine is a compound that integrates a phthalazine moiety with an acetyl group and a glycylglycine fragment. It is characterized by its unique structure and potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Potential Applications
- Medicinal Chemistry N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycylcine's phthalazine ring system contributes to the compound's potential biological activity, while the glycylglycine portion may enhance its solubility and interaction with biological targets.
- Vasorelaxant Properties Preliminary studies suggest that this compound may possess vasorelaxant properties, potentially beneficial in treating cardiovascular conditions. The compound's mechanism of action likely involves the modulation of signaling pathways related to vascular smooth muscle relaxation.
Structural and Biological Context
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phthalazine | Aromatic heterocycle | Basic structure without substituents |
| Glycylglycine | Dipeptide | Simple structure; used as a reference for modifications |
| 2-(1-Oxophthalazin-2(1H)-yl)acetohydrazide | Intermediate for synthesis | Precursor in synthetic pathways |
| Cryptophycin | Natural product | Exhibits potent antitumor activity |
This compound is unique due to its combination of a phthalazine core with an acetylated glycylglycine fragment, potentially enhancing its solubility and bioactivity compared to simpler phthalazine derivatives. This structural complexity may provide distinct pharmacological properties that warrant further investigation.
Mechanism of Action
The mechanism by which N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells. This inhibition is facilitated by the compound’s binding disposition towards the EGFR protein, as highlighted by molecular docking studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Glycine/Peptide Moieties
Table 1: Key Structural and Functional Differences
Key Observations:
- Glycine Chain Length: Increasing glycine units (e.g., BA1 with diglycylglycine vs. BA2 with glycylglycine) correlates with enhanced anti-melanoma activity in betulinic acid derivatives . For the target compound, the glycylglycine moiety may improve solubility or target binding compared to non-peptide analogs like XVI.
- Core Heterocycle: Phthalazinone derivatives (e.g., XVI, XVIII) exhibit antimicrobial activity, particularly against gram-negative bacteria, due to bromine substitution and thioamide groups . The target compound’s unsubstituted phthalazinone core may reduce potency but improve synthetic accessibility.
Pharmacological Activity Comparison
Table 2: Antimicrobial Activity of Selected Compounds
*Predicted based on structural similarity to XVI and XI.
Key Findings:
- Thiazolidinone vs. Phthalazinone: Thiazolidinone derivatives (e.g., XI) show broader antimicrobial activity due to their sulfur-containing heterocycle, which disrupts bacterial membrane integrity . The target compound’s glycylglycine chain may enhance specificity but reduce broad-spectrum efficacy.
- Role of Bromine: Tetrabrominated phthalazinones (e.g., XVI) exhibit stronger gram-negative activity, likely due to increased electrophilicity and membrane penetration . The absence of bromine in the target compound may limit its potency but reduce toxicity risks.
Key Insights:
- Glycylglycine Coupling : BA2’s high yield (>90%) suggests efficient peptide coupling strategies, which could be adapted for the target compound .
- Challenges in Bromination : Tetrabrominated analogs (e.g., XVI) require harsh conditions and show lower yields (47%), making the target compound’s simpler structure more scalable .
Biological Activity
N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Synthesis
This compound belongs to the class of phthalazine derivatives, which are known for their diverse biological properties. The synthesis typically involves the reaction of phthalazine derivatives with amino acids or their derivatives. For instance, a study reported the synthesis of various phthalazine derivatives through nucleophilic substitution reactions, yielding compounds with enhanced biological activity .
Table 1: Chemical Structure of this compound
| Component | Structure |
|---|---|
| Phthalazine Core | Phthalazine |
| Acetyl Group | -COCH₃ |
| Glycylglycine Moiety | NH₂CH(COOH)CH₂NH₂ |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of phthalazine derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains, demonstrating a mechanism that may involve the inhibition of bacterial virulence rather than direct bactericidal action. This approach reduces the likelihood of developing antibiotic resistance .
Case Study: Antimicrobial Evaluation
A study evaluated a series of phthalazine derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Activity
Phthalazine derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Research Findings
A molecular modeling study suggested that this compound interacts effectively with specific targets involved in cancer cell proliferation. In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
Vasorelaxant Activity
In addition to antimicrobial and anticancer effects, some studies have explored the vasorelaxant properties of phthalazine derivatives. These compounds may act as vasodilators by influencing nitric oxide pathways, providing potential therapeutic benefits for cardiovascular diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
